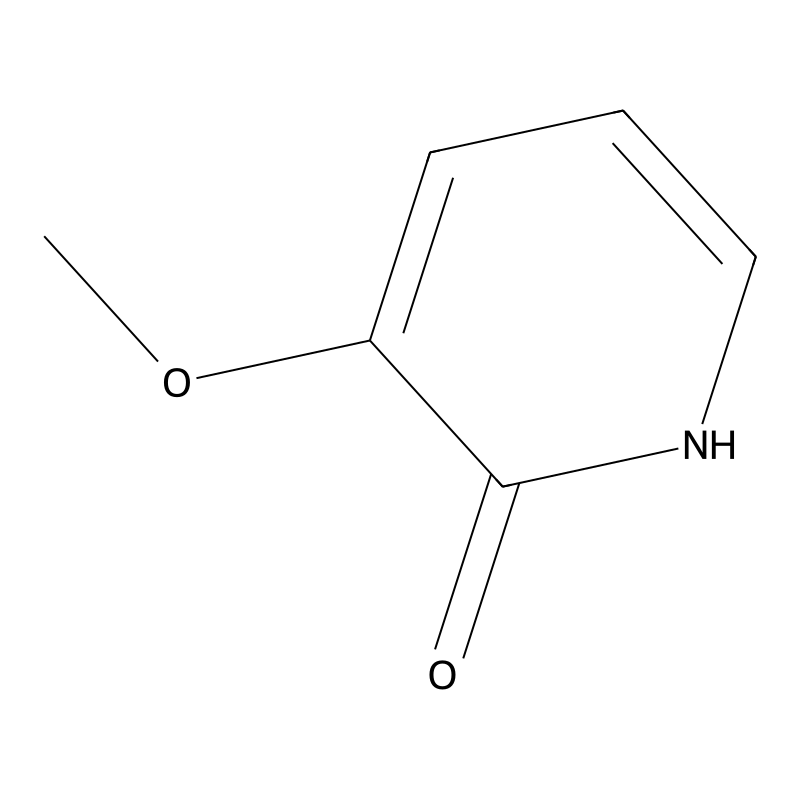

3-Methoxy-2(1H)-pyridone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Azabenzoisocoumarins

One study investigated 3-Methoxy-2(1H)-pyridone as a building block for the synthesis of azabenzoisocoumarins through double ipso substitutions. [] This research explores the potential of this compound in creating novel heterocyclic structures with interesting properties.

Total Synthesis of Cepabactin

Another research project utilized 3-Methoxy-2(1H)-pyridone as a starting reagent during the total synthesis of cepabactin. [] Cepabactin is a siderophore, a compound produced by some bacteria to chelate iron. This study demonstrates the potential of 3-Methoxy-2(1H)-pyridone in complex organic syntheses aimed at creating natural products.

3-Methoxy-2(1H)-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridone structure, which is characterized by a nitrogen-containing six-membered aromatic ring with a carbonyl group and a methoxy group at the 3-position. This compound is known for its versatility in organic synthesis and its potential biological activities. It has been identified as a key intermediate in various

- Acylation: This compound can be acylated efficiently, yielding products such as 2-bromobenzoyl derivatives with high yields (up to 88%) when treated with acyl chlorides .

- Nitration: Similar to other pyridine derivatives, it undergoes nitration at the 2-position, resulting in nitro-substituted products.

- Rearrangements: Under certain conditions, it may also undergo rearrangements leading to different structural isomers.

Research indicates that 3-Methoxy-2(1H)-pyridone exhibits notable biological activities. It has been reported to possess:

- Antimicrobial Properties: Some studies suggest it may inhibit the growth of various bacteria and fungi.

- Anti-inflammatory Effects: Preliminary investigations indicate potential anti-inflammatory activity, although further studies are needed to confirm these effects.

- Toxicity Concerns: The compound is classified as harmful if swallowed and can cause skin irritation, underscoring the need for caution during handling .

Several synthetic routes have been developed for the preparation of 3-Methoxy-2(1H)-pyridone:

- From Pyridine Derivatives: Starting from pyridine derivatives, this compound can be synthesized through reactions involving methanol and appropriate reagents to introduce the methoxy group.

- Cyclization Reactions: Cyclization of substituted anilines or similar compounds under acidic or basic conditions can yield 3-Methoxy-2(1H)-pyridone.

- Direct Methoxylation: Direct methoxylation of 2-pyridone derivatives using methylating agents like dimethyl sulfate or methyl iodide is another effective method.

3-Methoxy-2(1H)-pyridone finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.

- Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to potential pesticidal properties.

- Material Science: The compound can be utilized in the development of new materials with specific properties.

Several compounds share structural similarities with 3-Methoxy-2(1H)-pyridone, each exhibiting unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | Contains a hydroxyl group at position 2 | Known for strong chelation properties |

| 4-Methoxypyridine | Methoxy group at position 4 | Exhibits different reactivity patterns |

| 3-Hydroxypyridin-2-one | Hydroxyl group instead of methoxy | Displays different biological activities |

| 2-Pyridone | Lacks methoxy group | More stable under certain conditions |

The uniqueness of 3-Methoxy-2(1H)-pyridone lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

Halogenation and Nitration Selectivity

3-Methoxy-2(1H)-pyridone exhibits characteristic electrophilic aromatic substitution patterns that reflect the electronic properties of the pyridone ring system. The compound demonstrates preferential reactivity at the 3-position, consistent with the regioselectivity observed in other pyridone derivatives [1] [2]. The methoxy substituent at the 3-position provides moderate activation toward electrophilic attack, though the overall reactivity remains significantly lower than that of simple aromatic compounds due to the electron-withdrawing nature of the pyridone core.

Halogenation reactions of 3-methoxy-2(1H)-pyridone proceed under forcing conditions, typically requiring elevated temperatures and Lewis acid catalysis [3] [2]. Bromination occurs preferentially at the 5-position when the 3-position is blocked by the methoxy group, with the reaction requiring harsh conditions including elevated temperatures and strong Lewis acids such as aluminum chloride or ferric chloride [3]. The halogenation selectivity follows the general pattern observed for pyridone systems, where electrophilic substitution occurs at positions that avoid destabilizing positive charge development on the electronegative nitrogen atom [4] [5].

Nitration of 3-methoxy-2(1H)-pyridone represents one of the most challenging electrophilic substitution reactions due to the deactivating nature of the pyridone ring [1] [6]. The reaction requires concentrated nitric acid in sulfuric acid medium at elevated temperatures, typically above 100°C, to achieve meaningful conversion [1]. The nitration proceeds through the formation of a nitronium ion (NO₂⁺) intermediate, which attacks the electron-rich positions of the aromatic ring. The methoxy group provides some activation, but the overall electron deficiency of the pyridone system results in very low reaction rates compared to benzene derivatives [6] [7].

The mechanism of halogenation involves the formation of a sigma complex intermediate where the electrophile (X⁺) attacks the aromatic ring, followed by deprotonation to restore aromaticity [8] [4]. The regioselectivity is controlled by the relative stability of the intermediate cationic species, with substitution occurring at positions that provide the most stable resonance forms while avoiding placement of positive charge on the nitrogen atom [4] [5].

Friedel-Crafts Alkylation/Acylation Reactivity

Friedel-Crafts reactions of 3-methoxy-2(1H)-pyridone are severely limited due to the electron-deficient nature of the pyridone ring system [9] [8]. The nitrogen atom in the pyridone ring acts as a Lewis base, competing with the intended electrophilic substitution by forming complexes with Lewis acid catalysts such as aluminum chloride [8] [10]. This coordination effectively deactivates the catalyst and prevents the formation of the necessary carbocation or acylium ion intermediates required for Friedel-Crafts reactions.

Friedel-Crafts acylation attempts with 3-methoxy-2(1H)-pyridone typically result in complex formation between the pyridone nitrogen and the Lewis acid catalyst, rather than productive acylation [11] [9]. When reactions do proceed, they require extremely forcing conditions and often result in poor yields and complex product mixtures [11]. The acylation mechanism, which normally involves the formation of an acylium ion (RCO⁺) through interaction of an acyl halide with aluminum chloride, is disrupted by the competing coordination of the pyridone nitrogen [12] [13].

Friedel-Crafts alkylation reactions face similar challenges, with the additional complication of potential carbocation rearrangements [9] [13]. The electron-deficient pyridone ring provides little activation for carbocation formation, and the nitrogen atom continues to interfere with Lewis acid catalysis. Alternative approaches to achieve alkylation of pyridone derivatives often employ nucleophilic substitution reactions or metal-catalyzed cross-coupling methods rather than classical Friedel-Crafts conditions [14] [15].

The limited success of Friedel-Crafts reactions with pyridone derivatives has led to the development of alternative methodologies for introducing alkyl and acyl substituents. These include the use of organometallic reagents, transition metal catalysis, and nucleophilic aromatic substitution reactions that circumvent the inherent limitations of electrophilic aromatic substitution on electron-deficient heterocycles [9] [12] [15].

Tautomer-Specific Reaction Dynamics

Keto-Enol Tautomerism in Solvolytic Conditions

3-Methoxy-2(1H)-pyridone exhibits keto-enol tautomerism, existing in equilibrium between the keto form (2(1H)-pyridone) and the enol form (2-hydroxypyridine) [16] [17] [18]. This tautomeric behavior is fundamental to understanding the compound's reactivity and represents a classic example of lactam-lactim tautomerism in heterocyclic chemistry [19] [20]. The equilibrium position between these tautomers is highly sensitive to solvent polarity, temperature, and pH conditions.

In polar protic solvents such as water and alcohols, the keto form predominates due to stronger hydrogen bonding interactions and stabilization of the dipolar character of the lactam structure [16] [21]. The keto tautomer benefits from the ability to form intermolecular hydrogen bonds through its NH group, while the carbonyl oxygen can act as a hydrogen bond acceptor [16] [18]. Conversely, in nonpolar solvents such as chloroform and carbon tetrachloride, the enol form is favored due to its enhanced aromatic character and reduced dipole moment [16] [22].

The tautomerization mechanism involves a concerted proton transfer process that can occur through several pathways [23] [18]. The direct 1,3-proton shift mechanism has a high activation barrier (approximately 125-210 kJ/mol) and is generally not favored [19]. Instead, tautomerization typically proceeds through solvent-assisted mechanisms involving water or other protic species as proton transfer mediators [23] [21]. The presence of trace amounts of water can significantly catalyze the tautomerization process by providing a lower-energy pathway for proton transfer [24] [18].

Kinetic studies have revealed that the tautomerization rate is highly dependent on solvent properties and temperature [18] [25]. In dimethyl sulfoxide (DMSO), the keto form is strongly favored (>90%) due to the solvent's ability to act as a hydrogen bond acceptor and stabilize the lactam structure [16] [24]. The equilibrium constant for the keto-enol tautomerization shows significant temperature dependence, with higher temperatures generally favoring the enol form due to entropy considerations [18] [19].

The methoxy substituent at the 3-position influences the tautomeric equilibrium by providing electronic effects that can stabilize one form over the other [24]. The electron-donating nature of the methoxy group increases the electron density on the pyridone ring, which can affect the relative stability of the tautomeric forms and their hydrogen bonding capabilities [16] [26].

Photochemical Isomerization Mechanisms

Photochemical reactions of 3-methoxy-2(1H)-pyridone involve complex excited-state processes that can lead to various isomerization pathways [27] [28]. Upon absorption of ultraviolet light, the compound undergoes electronic excitation to singlet excited states, which can then undergo intersystem crossing to triplet states or proceed through various photochemical transformation pathways [27] [29].

The primary photochemical process involves π-π* excitation of the pyridone chromophore, typically occurring in the UV-A and UV-B regions (280-320 nm) [27] [28]. This excitation can lead to several competing pathways including photoisomerization, photocycloaddition, and photodegradation processes [27] [30]. The quantum yield for these processes is generally low to moderate, reflecting the efficient non-radiative decay pathways available to the excited pyridone system [31] [32].

Photoisomerization mechanisms can involve ring-opening and ring-closing processes that interconvert different structural isomers [27] [33]. The excited-state potential energy surfaces of pyridone derivatives often feature conical intersections that facilitate non-adiabatic transitions between electronic states, leading to photochemical reactivity [23] [27]. The methoxy substituent can influence these processes by altering the electronic structure and excited-state dynamics of the pyridone ring system.

Photocycloaddition reactions represent another important class of photochemical transformations for pyridone derivatives [28] [30]. These reactions can occur through [2+2] or [4+4] cycloaddition mechanisms, depending on the specific reaction conditions and the presence of suitable reaction partners [31] [32]. The photocycloaddition processes often exhibit high stereoselectivity and can be used to generate complex polycyclic structures with defined stereochemistry [31] [34].

The photochemical behavior of 3-methoxy-2(1H)-pyridone is also influenced by solvent effects and the presence of sensitizers or quenchers [27] [28]. Different solvents can affect the excited-state lifetime and the relative importance of various decay pathways, leading to changes in product distribution and reaction efficiency [35] [36]. The use of triplet sensitizers can enhance certain photochemical processes by populating triplet excited states that may have different reactivity patterns compared to singlet excited states [28] [37].

XLogP3

GHS Hazard Statements

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant